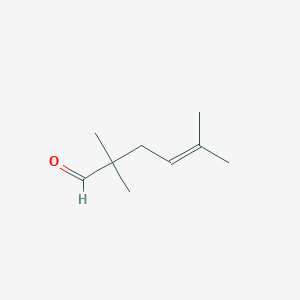

2,2,5-Trimethylhex-4-enal

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,5-trimethylhex-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h5,7H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJYZLLDEHOCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142850 | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-30-2 | |

| Record name | 2,2,5-Trimethyl-4-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trimethylhex-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 2,2,5-Trimethylhex-4-enal

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,2,5-trimethylhex-4-enal, a valuable unsaturated aldehyde utilized in the fragrance and flavor industries.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The guide will delve into the mechanistic underpinnings, experimental protocols, and critical process parameters for the synthesis of this target molecule. A detailed exploration of the alkylation of isobutyraldehyde with prenyl chloride is presented, supported by established chemical principles and field-proven insights.

Introduction: The Significance of 2,2,5-Trimethylhex-4-enal

2,2,5-Trimethylhex-4-enal is an organic compound classified as an unsaturated aldehyde.[1] Its structure, characterized by a six-carbon chain with multiple methyl groups and a double bond, contributes to its distinctive chemical properties and applications.[1] Possessing a unique fruity or floral odor, it is of significant interest to the fragrance and flavor industries.[1] Beyond its sensory characteristics, the presence of both an aldehyde functional group and a carbon-carbon double bond makes it a versatile intermediate for further organic synthesis.[1]

Table 1: Physicochemical Properties of 2,2,5-Trimethylhex-4-enal

| Property | Value | Source |

| Molecular Formula | C9H16O | |

| Molecular Weight | 140.22 g/mol | |

| Boiling Point | 65-66 °C at 20 Torr | |

| Density | 0.835 g/cm³ (Predicted) | |

| Flash Point | 57.5 °C | |

| IUPAC Name | 2,2,5-trimethylhex-4-enal | |

| CAS Number | 1000-30-2 |

Core Synthesis Pathway: Phase-Transfer Catalyzed Alkylation

A robust and industrially scalable method for the synthesis of 2,2,5-trimethylhex-4-enal involves the alkylation of isobutyraldehyde with prenyl chloride (3-chloro-3-methyl-1-butene). This reaction is effectively carried out in a two-phase system facilitated by a phase-transfer catalyst.

Mechanistic Rationale

The core of this synthesis is the generation of an enolate from isobutyraldehyde, which then acts as a nucleophile to displace the chloride from prenyl chloride.

-

Enolate Formation: Isobutyraldehyde, having an alpha-hydrogen, is deprotonated by a strong base (e.g., sodium hydroxide) to form a resonance-stabilized enolate. The steric hindrance from the two methyl groups at the alpha-position influences the regioselectivity of the subsequent alkylation.

-

Phase-Transfer Catalysis: Since isobutyraldehyde and its enolate have limited solubility in the organic phase where the alkylating agent (prenyl chloride) resides, and the inorganic base is in the aqueous phase, a phase-transfer catalyst is crucial. A quaternary ammonium salt, such as tetra-(n-butyl)ammonium iodide, is employed. The lipophilic cation of the catalyst pairs with the enolate anion, transporting it from the aqueous phase (or the interface) into the organic phase where it can react with the prenyl chloride.

-

Nucleophilic Substitution: The transported enolate anion then undergoes a nucleophilic substitution reaction with prenyl chloride, forming the new carbon-carbon bond and yielding the desired product, 2,2,5-trimethylhex-4-enal.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established principles of phase-transfer catalyzed alkylations and available data.

Materials and Equipment:

-

Isobutyraldehyde

-

Prenyl chloride (3-chloro-3-methyl-1-butene)

-

Sodium hydroxide (NaOH)

-

Tetra-(n-butyl)ammonium iodide

-

Toluene

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, prepare a solution of sodium hydroxide in water. To this, add toluene to create a two-phase system.

-

Catalyst Addition: Introduce a catalytic amount of tetra-(n-butyl)ammonium iodide to the reaction mixture.

-

Reactant Addition: While vigorously stirring the mixture, slowly add isobutyraldehyde from the dropping funnel.

-

Heating and Alkylation: Heat the reaction mixture to 80°C. Once the temperature has stabilized, add prenyl chloride dropwise over a period of 1-2 hours. Maintain the temperature and continue stirring for an additional 4.5 hours to ensure the reaction goes to completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the aqueous layer.

-

Wash the organic layer with water and then with a saturated brine solution to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2,2,5-trimethylhex-4-enal.

-

Table 2: Summary of Reaction Conditions and Expected Yield

| Parameter | Condition | Rationale |

| Base | Sodium Hydroxide | Cost-effective and sufficiently strong to deprotonate isobutyraldehyde. |

| Solvent | Toluene/Water | Creates a two-phase system necessary for phase-transfer catalysis. |

| Catalyst | Tetra-(n-butyl)ammonium iodide | Facilitates the transfer of the enolate into the organic phase for reaction. |

| Temperature | 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Reaction Time | 4.5 hours | Allows for the complete reaction of the starting materials. |

| Expected Yield | ~85% | Based on literature-reported values for similar reactions. |

Alternative Synthesis Pathway: Oxidation of 2,2,5-Trimethylhex-4-en-1-ol

An alternative, though less direct, route to 2,2,5-trimethylhex-4-enal is the oxidation of its corresponding alcohol, 2,2,5-trimethylhex-4-en-1-ol.

Synthesis of the Precursor Alcohol

The synthesis of 2,2,5-trimethylhex-4-en-1-ol can be achieved through various organometallic routes. A plausible approach involves the reaction of a Grignard reagent derived from prenyl chloride with an appropriate epoxide or by the reaction of an organolithium reagent with a suitable aldehyde.

Oxidation to the Aldehyde

Once the precursor alcohol is obtained, it can be oxidized to the desired aldehyde. It is crucial to employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

-

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then oxidizes the alcohol to the aldehyde. The reaction is typically carried out at low temperatures (-78°C) and is known for its high yields and compatibility with a wide range of functional groups.

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.

The workflow for this alternative pathway is depicted below.

Caption: Figure 2: Alternative Synthesis Pathway.

Safety and Handling

2,2,5-Trimethylhex-4-enal is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2,2,5-trimethylhex-4-enal is most efficiently achieved through the phase-transfer catalyzed alkylation of isobutyraldehyde with prenyl chloride. This method offers high yields and is amenable to large-scale production. While an alternative route through the oxidation of the corresponding alcohol exists, it requires additional synthetic steps. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, and available resources.

References

-

ChemBK. 2,2,5-Trimethyl-4-hexenal. [Link]

-

LookChem. 2,2,5-Trimethylhex-4-enal. [Link]

-

PubChem. 2,2,5-Trimethylhex-4-enal. [Link]

- Google Patents.

Sources

A Spectroscopic Guide to 2,2,5-Trimethylhex-4-enal: Unveiling Molecular Structure through NMR, IR, and MS Data

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,2,5-trimethylhex-4-enal. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide offers a robust, theory-grounded framework for its structural elucidation.

Introduction to 2,2,5-Trimethylhex-4-enal

2,2,5-Trimethylhex-4-enal is an α,β-unsaturated aldehyde with the molecular formula C₉H₁₆O.[1][2][3] Its structure, featuring a conjugated system of a carbon-carbon double bond and an aldehyde group, along with several methyl substituents, gives rise to a unique spectroscopic fingerprint. This compound is noted for its potential use in the fragrance and flavor industry due to its fruity odor.[4] Understanding its spectral properties is crucial for its identification, characterization, and quality control in various applications.

Molecular Structure and Key Features:

The structure of 2,2,5-trimethylhex-4-enal is foundational to interpreting its spectroscopic data. Key features include:

-

An aldehyde functional group (-CHO).

-

A C=C double bond in conjugation with the carbonyl group.

-

A quaternary carbon at the C2 position bearing two methyl groups.

-

A tertiary carbon at the C5 position with a methyl group.

Caption: Molecular structure of 2,2,5-trimethylhex-4-enal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2,2,5-trimethylhex-4-enal.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data for 2,2,5-Trimethylhex-4-enal:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde H | 9.4 - 9.5 | Singlet (s) | 1H | - |

| Vinylic H (C4-H) | 5.1 - 5.3 | Triplet (t) | 1H | ~7-8 |

| Allylic CH₂ | 2.1 - 2.3 | Doublet (d) | 2H | ~7-8 |

| C2-(CH₃)₂ | 1.0 - 1.2 | Singlet (s) | 6H | - |

| C5-(CH₃)₂ | 1.6 - 1.8 | Singlet (s) | 6H | - |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (9.4 - 9.5 ppm): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O bond, causing it to appear far downfield.[5][6]

-

Vinylic Proton (5.1 - 5.3 ppm): The proton on the C4 of the C=C double bond resides in a moderately deshielded environment. It is expected to appear as a triplet due to coupling with the adjacent allylic CH₂ protons.

-

Allylic Protons (2.1 - 2.3 ppm): The two protons on C3 are allylic to the C=C double bond and α to the C=O group (via the C2), placing them in a deshielded region. They will appear as a doublet due to coupling with the vinylic proton on C4.

-

Gem-Dimethyl Protons at C2 (1.0 - 1.2 ppm): The six protons of the two methyl groups attached to the C2 quaternary carbon are equivalent and will appear as a sharp singlet.

-

Gem-Dimethyl Protons at C5 (1.6 - 1.8 ppm): The six protons of the two methyl groups on the C5 of the double bond are also equivalent and will appear as a singlet, slightly downfield from the other methyl groups due to their proximity to the double bond.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for 2,2,5-Trimethylhex-4-enal:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C5 (Vinylic) | 140 - 150 |

| C4 (Vinylic) | 120 - 130 |

| C2 (Quaternary) | 40 - 50 |

| C3 (Allylic) | 30 - 40 |

| C2-(CH₃)₂ | 20 - 30 |

| C5-(CH₃)₂ | 20 - 30 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (190 - 200 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift.

-

Vinylic Carbons (120 - 150 ppm): The sp² hybridized carbons of the double bond appear in the characteristic region for alkenes. The C5 carbon, being more substituted, is expected to be further downfield than the C4 carbon.

-

Quaternary and Methylene Carbons (30 - 50 ppm): The C2 quaternary carbon and the C3 methylene carbon will appear in the aliphatic region of the spectrum.

-

Methyl Carbons (20 - 30 ppm): The four methyl carbons will have chemical shifts in the typical upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies for 2,2,5-Trimethylhex-4-enal:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | 1685 - 1710 | Strong |

| C=C (Alkene) | Stretch | 1620 - 1650 | Medium |

| C-H (Aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C-H (sp²) | Stretch | 3010 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

Interpretation of the IR Spectrum:

-

C=O Stretch (1685 - 1710 cm⁻¹): The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl stretch. For α,β-unsaturated aldehydes, this peak is shifted to a lower frequency compared to saturated aldehydes (1720-1740 cm⁻¹) due to the resonance delocalization of electron density.[5][6]

-

C=C Stretch (1620 - 1650 cm⁻¹): The carbon-carbon double bond stretch will appear as a medium intensity peak.

-

Aldehydic C-H Stretch (2720-2850 cm⁻¹): A characteristic feature of aldehydes is the presence of two medium intensity bands for the C-H stretch of the aldehyde proton, often referred to as a Fermi doublet.

-

sp² and sp³ C-H Stretches: The spectrum will also show absorptions for the C-H stretches of the vinylic proton (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data for 2,2,5-Trimethylhex-4-enal:

| m/z | Ion | Predicted Relative Abundance |

| 140 | [M]⁺ | Moderate |

| 125 | [M - CH₃]⁺ | High |

| 83 | [M - C₄H₉]⁺ | High |

| 57 | [C₄H₉]⁺ | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 140): The molecular ion peak corresponding to the molecular weight of 2,2,5-trimethylhex-4-enal (C₉H₁₆O) should be observable.[1]

-

Fragmentation Pattern: The fragmentation of α,β-unsaturated aldehydes is influenced by the stability of the resulting carbocations. Common fragmentation pathways include:

-

Loss of a methyl group ([M - CH₃]⁺, m/z 125): Loss of one of the methyl groups is a likely fragmentation pathway.

-

Alpha-cleavage: Cleavage of the bond between C2 and C3 can lead to the formation of a stable tertiary carbocation at C2.

-

McLafferty Rearrangement: While less common for aldehydes without a γ-hydrogen, other rearrangements can occur.

-

Formation of a tert-butyl cation ([C₄H₉]⁺, m/z 57): The cleavage of the C2-C3 bond is expected to be a major fragmentation pathway, leading to the highly stable tert-butyl cation, which will likely be the base peak.

-

Caption: Plausible mass spectrometry fragmentation pathways for 2,2,5-trimethylhex-4-enal.

Experimental Protocols

For researchers seeking to acquire experimental data for 2,2,5-trimethylhex-4-enal, the following general protocols are recommended.

NMR Sample Preparation and Analysis

-

Solvent Selection: Dissolve approximately 5-10 mg of 2,2,5-trimethylhex-4-enal in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,5-trimethylhex-4-enal. By understanding the expected NMR, IR, and MS spectral features, researchers and scientists can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining experimental data to validate these predictions.

References

-

ChemBK. (2024). 2,2,5-Trimethyl-4-hexenal. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,2,5-Trimethylhex-4-enal. Retrieved from [Link]

-

LookChem. (n.d.). 2,2,5-Trimethylhex-4-enal. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,5-Trimethylhex-4-enal. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2,5-trimethyl-4-hexenal. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (n.d.). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Retrieved from [Link]

-

MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 2,2,5-Trimethylhex-4-enal|lookchem [lookchem.com]

- 2. 2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,2,5-Trimethylhex-4-enal: From Synthesis to its Elusive Natural Presence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5-trimethylhex-4-enal, a specialty chemical with applications in the fragrance and flavor industries. While its commercial availability is established, detailed scientific literature on its discovery, specific natural occurrences, and biological activities remains sparse. This document synthesizes available information on its chemical properties, outlines a plausible synthetic route, details analytical methodologies for its identification, and explores its potential, yet unconfirmed, natural sources. The guide also delves into the general toxicological considerations for α,β-unsaturated aldehydes, the chemical class to which 2,2,5-trimethylhex-4-enal belongs, in the absence of specific data for the compound itself.

Introduction

2,2,5-Trimethylhex-4-enal is an organic compound classified as an aldehyde, featuring a six-carbon chain with multiple methyl groups and a double bond.[1] The presence of a carbonyl group at the terminal position is characteristic of aldehydes and contributes to its chemical reactivity.[1] It is a colorless to pale yellow liquid with a distinctive fruity or floral odor, which has led to its use in the fragrance and flavor industries.[1] Despite its commercial use, a significant gap exists in the publicly available scientific literature regarding the historical context of its discovery and its definitive identification in natural sources. This guide aims to consolidate the known technical information and provide a framework for future research into this intriguing molecule.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 2,2,5-trimethylhex-4-enal is essential for its handling, analysis, and application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| CAS Number | 1000-30-2 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, floral | [1] |

| Boiling Point | 65-66 °C at 20 Torr | [4] |

| Flash Point | 57.5 °C | [4] |

| Density | 0.835 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.777 mmHg at 25°C | [4] |

| Refractive Index | 1.434 | [4] |

| Synonyms | 4-Hexenal, 2,2,5-trimethyl- | [1] |

Synthesis of 2,2,5-Trimethylhex-4-enal

Proposed Synthetic Pathway

The synthesis proceeds via the alkylation of an enolate derived from isobutyraldehyde with prenyl chloride. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous alkaline phase and the organic phase containing the reactants.

Sources

- 1. CAS 1000-30-2: 2,2,5-Trimethyl-4-hexenal | CymitQuimica [cymitquimica.com]

- 2. 2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,5-Trimethylhex-4-enal | SIELC Technologies [sielc.com]

- 4. chembk.com [chembk.com]

- 5. EP0144815A1 - Alpha-tertiary dimethyl acetals, their preparation and use as perfumes - Google Patents [patents.google.com]

biological activity of alpha,beta-unsaturated aldehydes

An In-Depth Technical Guide to the Biological Activity of Alpha, Beta-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha,beta-unsaturated aldehydes are a class of highly reactive organic molecules characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group.[1] Generated from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants, these compounds are central to a wide range of biological phenomena.[2][3] Their potent electrophilicity, primarily via Michael-type addition reactions with cellular nucleophiles, underpins a profound duality in their biological role.[2][4] They are at once potent toxins contributing to cellular damage and the pathogenesis of numerous diseases, and critical signaling molecules that trigger adaptive responses to cellular stress. This guide provides a comprehensive exploration of the chemistry, molecular mechanisms, and biological consequences of α,β-unsaturated aldehyde activity, offering field-proven methodologies and insights for professionals in research and drug development.

The Chemical Foundation of Reactivity

The defining feature of α,β-unsaturated aldehydes is the conjugation of a C=C double bond with a C=O double bond.[1][5] This arrangement creates a delocalized π-electron system, resulting in electron deficiency at both the carbonyl carbon (Cα) and the β-carbon (Cβ).[6][7] This electronic structure renders the molecule an ambident electrophile, susceptible to nucleophilic attack at two distinct sites.

While direct 1,2-addition to the carbonyl carbon can occur, the biologically predominant mechanism is the Michael addition (or conjugate 1,4-addition), where a nucleophile attacks the electrophilic β-carbon.[1][5][8] These compounds are classified as "soft" electrophiles and, according to the Hard/Soft Acid/Base (HSAB) theory, they preferentially react with "soft" biological nucleophiles.[2][9] The primary cellular targets are the sulfhydryl (thiol) groups of cysteine residues within proteins and glutathione (GSH), which are the softest and most reactive nucleophiles in the biological milieu.[2][10] Other nucleophilic amino acid residues, such as histidine and lysine, can also be modified, though typically at a slower rate.[10]

The reaction with cysteine is particularly significant. At physiological pH, a fraction of cysteine's thiol group exists as the highly nucleophilic thiolate anion (S⁻), which rapidly and covalently bonds to the β-carbon of the aldehyde, forming a stable adduct.[2][10] This irreversible modification is the fundamental event that initiates the cascade of biological effects.

Caption: Michael addition of a protein cysteine thiolate to an α,β-unsaturated aldehyde.

Cellular Ramifications: From Damage to Signaling

The formation of covalent adducts disrupts cellular homeostasis, leading to a spectrum of outcomes that range from overt toxicity to finely tuned signal transduction.

Toxicity and Pathophysiology

The indiscriminate reactivity of α,β-unsaturated aldehydes underlies their toxicity. This "electrophilic stress" contributes to the pathology of numerous diseases.

-

Protein Dysfunction: Covalent adduction alters protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and misfolding.[2] This is a primary mechanism of their toxicity.[9]

-

Oxidative Stress: These aldehydes readily deplete the cellular pool of glutathione (GSH), a critical antioxidant.[1][11] This compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to a state of oxidative stress.[3][11] This can initiate a vicious cycle, as oxidative stress drives further lipid peroxidation, generating more aldehydes.[3]

-

Neurodegeneration: Endogenously produced aldehydes, particularly 4-hydroxy-2-nonenal (HNE) and acrolein, are strongly implicated in neurodegenerative diseases like Alzheimer's.[2] They damage synaptic proteins, impair mitochondrial function, and contribute to the neuronal death characteristic of these conditions.[2][9]

-

Vascular Disease: By inducing oxidative stress and inflammation in endothelial cells, these aldehydes are key mediators in the pathogenesis of atherosclerosis and other cardiovascular diseases.[3][11] Acrolein, for instance, elevates levels of pro-inflammatory cytokines like TNF-α.[11]

Caption: Pathophysiological cascade initiated by α,β-unsaturated aldehydes.

Adaptive Signaling: The Keap1-Nrf2 Pathway

Paradoxically, the same chemical reactivity that causes damage can also trigger a protective, adaptive response. The most well-characterized example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Keap1 is a cysteine-rich protein that acts as a sensor for electrophilic stress. When α,β-unsaturated aldehydes form adducts with specific reactive cysteine residues on Keap1, it induces a conformational change that prevents Keap1 from targeting Nrf2 for degradation.

Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This upregulates the expression of enzymes involved in antioxidant defense and detoxification, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's resilience to further stress.

Caption: Activation of the Keap1-Nrf2 adaptive response by electrophilic aldehydes.

Methodologies for Investigation

Studying the effects of α,β-unsaturated aldehydes requires robust and validated experimental protocols. The causality behind these choices is to directly measure the chemical consequences of their reactivity.

Quantifying Reactivity: Thiol Depletion Assay

Rationale: The primary reaction of these aldehydes is with thiols. Therefore, quantifying the rate of thiol depletion provides a direct measure of a compound's electrophilic reactivity. This assay uses Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product, allowing for spectrophotometric quantification. A faster decrease in the thiol-containing molecule (e.g., GSH) indicates higher reactivity of the aldehyde.

Protocol: GSH Depletion Assay

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Glutathione (GSH) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare stock solutions (e.g., 10-100 mM) of the α,β-unsaturated aldehydes to be tested in a compatible solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) at 10 mM in the same phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well microplate, add phosphate buffer to a final volume of 200 µL per well.

-

Add GSH to a final concentration of 1 mM.

-

Initiate the reaction by adding the test aldehyde to the desired final concentration (e.g., 1-5 mM). Include a vehicle control (solvent only).

-

Incubate the plate at a controlled temperature (e.g., 37°C) with gentle shaking.

-

-

Measurement:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot from each reaction well and transfer it to a new plate containing 180 µL of buffer and 10 µL of the DTNB working solution.

-

Allow 5 minutes for color development.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of remaining GSH at each time point using a standard curve.

-

Plot GSH concentration versus time for each aldehyde and determine the initial rate of depletion. This provides a quantitative comparison of reactivity.

-

Table 1: Relative Reactivity of Common α,β-Unsaturated Aldehydes

| Compound | Structure | Relative Reactivity with GSH | Notes |

| Acrolein | C₃H₄O | ++++ (Highest) | Smallest and highly electrophilic; very potent toxin.[11] |

| Crotonaldehyde | C₄H₆O | +++ | Methyl group slightly reduces reactivity compared to acrolein.[11] |

| 4-HNE | C₉H₁₆O₂ | ++ | Larger and more sterically hindered; a key mediator of lipid peroxidation.[11] |

| Formaldehyde | CH₂O | + (Lowest) | Saturated aldehyde; lacks the conjugated C=C bond and is a much weaker Michael acceptor. |

Detecting Protein Damage: OxyBlot for Protein Carbonylation

Rationale: Covalent adduction by α,β-unsaturated aldehydes introduces carbonyl groups (aldehydes and ketones) onto protein side chains. This protein carbonylation is a stable and widely used biomarker of oxidative/electrophilic damage. The OxyBlot technique provides a self-validating system by specifically derivatizing these carbonyls, allowing for sensitive immunodetection.

Protocol: Western Blot for Protein Carbonylation

-

Sample Preparation:

-

Lyse cells or homogenize tissue in a buffer containing protease inhibitors. Avoid buffers with primary amines (e.g., Tris) that can interfere with derivatization.

-

Determine protein concentration using a compatible assay (e.g., BCA).

-

-

Derivatization with DNPH:

-

To 5-10 µg of protein in a microcentrifuge tube, add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Incubate in the dark at room temperature for 15-30 minutes. Vortex every 5 minutes.

-

Neutralize the reaction by adding a neutralization buffer (containing Tris and glycerol).

-

A negative control sample (without DNPH) must be included to validate the specificity of the anti-DNP antibody.

-

-

SDS-PAGE and Western Blotting:

-

Separate the derivatized proteins on a standard SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

-

-

Immunodetection:

-

Incubate the membrane with a primary antibody specific for the DNP moiety (anti-DNP) overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

The resulting blot will show bands corresponding to carbonylated proteins. The intensity of the bands or the overall lane signal can be quantified to compare the extent of protein carbonylation between samples.

-

Therapeutic Landscape and Drug Development

The dual nature of α,β-unsaturated aldehydes presents both challenges and opportunities in pharmacology.

-

Therapeutic Scavenging: For diseases driven by aldehyde toxicity, a primary strategy is the use of nucleophilic scavenger drugs. Compounds like N-acetylcysteine (NAC) and carnosine can directly neutralize these aldehydes, mitigating cellular damage.[1][11] This approach aims to reduce the burden of electrophilic stress in conditions like chronic obstructive pulmonary disease (COPD) and neurodegeneration.

-

Covalent Drug Design: Conversely, the reactive α,β-unsaturated carbonyl moiety is a powerful tool in drug design.[12] When incorporated into a molecule that selectively binds to a specific protein target, it can act as a "warhead" to form a permanent, covalent bond with a nucleophilic residue (often a cysteine) in the active site. This strategy of covalent inhibition can lead to drugs with high potency, prolonged duration of action, and the ability to overcome resistance mechanisms. This approach has been successfully employed in the development of antiviral and anticancer agents.[12] The key challenge is engineering high target specificity to avoid off-target reactions and associated toxicity.

Conclusion

Alpha,beta-unsaturated aldehydes are a fascinating class of molecules that sit at the crossroads of toxicology and physiology. Their biological activity is a direct consequence of their inherent chemical reactivity as soft electrophiles. This reactivity drives pathological processes by causing widespread damage to proteins and depleting cellular antioxidants. Yet, it is this same reactivity that cells have co-opted as a signal of stress, triggering powerful adaptive defense systems like the Nrf2 pathway. For drug development professionals, this duality offers a rich field of study: aldehydes can be viewed either as pathological targets to be neutralized or as a chemical scaffold to be harnessed for creating highly effective covalent therapeutics. A deep, mechanistic understanding of their chemistry and biology is therefore indispensable for advancing research in these critical areas.

References

-

LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 94(2), 238-246. [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

-

LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Forman, H. J., & Zhang, H. (2009). Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction. Free Radical Biology and Medicine, 47(11), 1504-1512. [Link]

-

Lee, S. H., & Park, Y. S. (2013). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Oxidative Medicine and Cellular Longevity, 2013, 853295. [Link]

-

ResearchGate. (n.d.). Structures of α, β-unsaturated aldehydes. ResearchGate. [Link]

-

Vasilev, A. A., et al. (2020). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 25(21), 5183. [Link]

-

Piennar, D. R., et al. (2007). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 20(1), 98-119. [Link]

-

LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. PubMed Central. [Link]

-

ResearchGate. (n.d.). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate. [Link]

- Silva, A. M. S. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Enoch, S. J., et al. (2007). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 20(1), 98-119. [Link]

-

Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Summary of Ch. 27, Organic Chemistry, 3rd ed.[Link]

-

JoVE. (2025). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate. [Link]

-

ResearchGate. (n.d.). List of antiviral drugs containing an α, β-unsaturated carbonyl group. ResearchGate. [Link]

-

LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wang, C., et al. (2015). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Advances, 5(9), 6523-6526. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. ResearchGate. [Link]

Sources

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. books.rsc.org [books.rsc.org]

- 7. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2,2,5-Trimethylhex-4-enal safety, toxicity, and handling

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,2,5-Trimethylhex-4-enal

Introduction

2,2,5-Trimethylhex-4-enal is an aldehyde, an organic compound utilized in industrial and research settings, particularly noted for its application in the fragrance and flavor industries due to its characteristic fruity or floral scent.[1] As with many aldehydes, its chemical reactivity necessitates a thorough understanding of its safety profile, potential toxicity, and appropriate handling procedures to ensure the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the essential safety information, toxicological data, and handling protocols for 2,2,5-Trimethylhex-4-enal, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing appropriate storage and handling protocols. 2,2,5-Trimethylhex-4-enal is a colorless to pale yellow liquid.[1]

| Property | Value | Source |

| Molecular Formula | C9H16O | [1][2][3][4][5] |

| Molecular Weight | 140.22 g/mol | [1][2][4] |

| CAS Number | 1000-30-2 | [1][2][3][4][5][6][7] |

| EC Number | 213-670-6 | [2][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, floral, strong grassy aroma | [1][2] |

| Boiling Point | 183.3°C at 760 mmHg; 65-66°C at 20 Torr | [2][3][6][7] |

| Flash Point | 57.5°C | [2][3][6] |

| Density | 0.835 g/cm³ | [2][3][6] |

| Vapor Pressure | 0.777 mmHg at 25°C | [2][3][6] |

| Solubility | Enhanced hydrophobic nature suggests low solubility in water, higher in organic solvents | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2,5-Trimethylhex-4-enal is classified with several hazards that necessitate careful handling.[4]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

The signal word for this chemical is "Warning".[4] These classifications indicate that 2,2,5-Trimethylhex-4-enal is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[4]

Toxicological Profile

The toxicological data for 2,2,5-Trimethylhex-4-enal is somewhat limited, with a noted oral LD50 in rats of 980 mg/kg, which suggests a degree of toxicity upon ingestion.[2] Long-term exposure may lead to irritating effects on the skin and eyes.[2]

Currently, there is a lack of available data regarding its toxicity to aquatic life, persistence and degradability, and bioaccumulative potential.[6] In the absence of comprehensive toxicological data, it is prudent to handle this chemical with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Safe Handling and Storage Protocols

The inherent hazards of 2,2,5-Trimethylhex-4-enal mandate strict adherence to safe handling and storage protocols to minimize exposure and risk.

Hierarchy of Controls

A systematic approach to minimizing risk involves implementing a hierarchy of controls, from most to least effective.

Caption: Hierarchy of controls for managing exposure to 2,2,5-Trimethylhex-4-enal.

Handling Procedures

-

Ventilation: Always handle 2,2,5-Trimethylhex-4-enal in a well-ventilated area.[6] For procedures that may generate vapors, a chemical fume hood is required.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]

-

Aerosol and Dust Prevention: Avoid the formation of aerosols and dusts during handling.[6]

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

-

Personal Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be changed immediately.

Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]

-

Incompatible Materials: Store away from incompatible materials and foodstuff containers.[6]

-

Fire Prevention: Keep away from heat and sources of ignition.

Exposure Control and Personal Protective Equipment (PPE)

Appropriate exposure controls and the use of personal protective equipment are essential to prevent exposure.

Engineering Controls

Ensure adequate ventilation in the work area.[6] Local exhaust ventilation or a chemical fume hood should be used to control airborne concentrations below exposure limits.

Personal Protective Equipment (PPE) Selection

Caption: Workflow for selecting appropriate PPE for handling 2,2,5-Trimethylhex-4-enal.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[6] Handle with chemical-resistant gloves that have been inspected for integrity before use.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[6] Ensure adequate ventilation and use personal protective equipment.[6] Remove all sources of ignition and evacuate personnel to a safe area.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not allow the chemical to enter drains.[6]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable container for disposal.[6]

First-Aid Measures

Caption: Flowchart for first-aid response to 2,2,5-Trimethylhex-4-enal exposure.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes.[10]

-

In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open to ensure thorough flushing.[6][11] Seek immediate medical attention.[11]

-

If Swallowed: Rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]

-

Specific Hazards: As a flammable liquid, it can release vapors that form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Proper disposal of 2,2,5-Trimethylhex-4-enal and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[6] Do not allow the product to enter sewer systems.[6]

-

Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

References

-

2,2,5-Trimethyl-4-hexenal - ChemBK. (2024, April 9). Retrieved from [Link]

-

2,2,5-Trimethylhex-4-enal - LookChem. (n.d.). Retrieved from [Link]

-

2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem. (n.d.). Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]

-

Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

First Aid for Chemical Exposure | Coast2Coast. (2024, January 31). Retrieved from [Link]

-

Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 1000-30-2: 2,2,5-Trimethyl-4-hexenal | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 2,2,5-Trimethylhex-4-enal|lookchem [lookchem.com]

- 4. 2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 2,2,5-trimethylhex-4-enal | 1000-30-2 [chemicalbook.com]

- 8. tnjchem.com [tnjchem.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

Application Note: A Guided Protocol for the Synthesis of 2,2,5-Trimethylhex-4-enal

An Application Note for the Synthesis of 2,2,5-Trimethylhex-4-enal from Isobutanal

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,5-trimethylhex-4-enal, a valuable aldehyde in the fragrance and flavor industries, using isobutanal as a primary starting material.[1] Direct self-condensation of isobutanal does not yield the target compound; instead, it leads to aldol and Tishchenko-type products.[2] This application note details a robust and efficient protocol involving the base-catalyzed alkylation of isobutanal with 3,3-dimethyl-allyl chloride (prenyl chloride) under phase-transfer conditions. We will explore the underlying reaction mechanisms, provide a detailed step-by-step experimental protocol, and offer insights into process optimization, characterization, and troubleshooting to ensure a high-yield, self-validating synthesis.

Introduction: Strategic Considerations for Synthesis

2,2,5-Trimethylhex-4-enal is an unsaturated aldehyde with a characteristic odor profile, making it a compound of interest for industrial applications.[1] Its synthesis from simple, readily available precursors like isobutanal presents a classic challenge in organic chemistry: controlling the reactivity of an enolizable aldehyde to favor a specific C-C bond formation while suppressing undesired side reactions.

Isobutanal, possessing a single alpha-hydrogen, is highly susceptible to base-catalyzed self-condensation. This process, an aldol condensation, rapidly forms 3-hydroxy-2,2,4-trimethylpentanal. Under certain conditions, this can proceed further via a Tishchenko reaction, where three molecules of isobutanal ultimately form 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[2][3]

Therefore, a successful synthesis of 2,2,5-trimethylhex-4-enal from isobutanal requires a strategy that circumvents these dominant self-condensation pathways. The protocol outlined herein achieves this by employing a phase-transfer catalyzed alkylation. In this approach, an enolate of isobutanal is generated and immediately intercepted by an electrophilic alkylating agent, 3,3-dimethyl-allyl chloride, directing the reaction toward the desired product.

Reaction Mechanism and Pathway Analysis

The core of this synthesis is a nucleophilic substitution (SN2) reaction. A strong base deprotonates isobutanal to form its corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 3,3-dimethyl-allyl chloride. A phase-transfer catalyst is crucial for facilitating the interaction between the aqueous base and the organic reactants.

Key Mechanistic Steps:

-

Enolate Formation: A hydroxide ion (from NaOH) deprotonates the alpha-carbon of isobutanal, forming a resonance-stabilized enolate ion.

-

Phase Transfer: The tetra-(n-butyl)ammonium cation from the phase-transfer catalyst pairs with the enolate anion, transporting it into the organic phase where the alkylating agent resides.

-

Nucleophilic Attack (Alkylation): The enolate attacks the carbon-chlorine bond of 3,3-dimethyl-allyl chloride, displacing the chloride ion and forming the new carbon-carbon bond.

-

Catalyst Regeneration: The tetra-(n-butyl)ammonium cation pairs with the displaced chloride anion and returns to the aqueous phase, allowing the catalytic cycle to continue.

This pathway is favored over self-condensation by carefully controlling reaction conditions, such as temperature and the rate of addition, to ensure the enolate reacts with the alkylating agent as soon as it is formed.

Experimental Protocol

This protocol is based on established synthetic routes and is designed for laboratory-scale synthesis.[4]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity | Notes |

| Isobutanal | 78-84-2 | 72.11 | ≥99% | Also known as Isobutyraldehyde. |

| 3,3-Dimethyl-allyl chloride | 503-60-6 | 104.57 | ≥97% | Also known as Prenyl chloride. |

| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥98% | Pellets or flakes. |

| Tetra-(n-butyl)ammonium iodide | 311-28-4 | 369.37 | ≥98% | Phase-transfer catalyst. |

| Toluene | 108-88-3 | 92.14 | Anhydrous | Reaction solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Extraction solvent. |

| Saturated NaCl solution | N/A | N/A | N/A | For aqueous work-up (Brine). |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | N/A | Drying agent. |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer or thermocouple

-

Heating mantle with temperature controller

-

Nitrogen or Argon inlet for inert atmosphere

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Distillation apparatus (short path or fractional)

Step-by-Step Synthesis Protocol

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with an inert gas inlet at the top), and a thermometer. Ensure the entire apparatus is dry and flushed with nitrogen or argon.

-

Reagent Charging: To the flask, add toluene (200 mL), sodium hydroxide (24.0 g, 0.6 mol), and tetra-(n-butyl)ammonium iodide (1.85 g, 5.0 mmol).

-

Heating: Begin stirring the mixture and heat the flask to 80°C using the heating mantle.

-

Reactant Addition: In a separate beaker, prepare a mixture of isobutanal (36.1 g, 0.5 mol) and 3,3-dimethyl-allyl chloride (52.3 g, 0.5 mol). Transfer this mixture to the dropping funnel. Add the mixture dropwise to the heated, stirring solution in the flask over a period of 1 hour. Causality Note: Slow addition is critical to maintain a low instantaneous concentration of isobutanal enolate, minimizing self-condensation.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80°C with vigorous stirring for an additional 4.5 hours. The reaction can be monitored by taking small aliquots and analyzing them by GC or TLC to check for the disappearance of starting materials.

-

Work-up - Quenching: After the reaction period, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine all organic layers. Wash the combined organic phase sequentially with water (100 mL) and then saturated NaCl solution (100 mL). Trustworthiness Note: The brine wash helps to break any emulsions and removes the bulk of dissolved water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvents.

-

Purification: The resulting crude oil should be purified by vacuum distillation. Collect the fraction boiling at approximately 65-66°C at 20 Torr.[5]

Safety Precautions

-

Isobutanal & Product: Flammable liquids and vapors. Cause skin, eye, and respiratory irritation.[6]

-

3,3-Dimethyl-allyl chloride: Flammable, toxic, and a lachrymator. Handle with extreme care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Solvents: Toluene and diethyl ether are highly flammable.

-

General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Characterization and Expected Results

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Molecular Formula | C₉H₁₆O[7] |

| Molecular Weight | 140.22 g/mol [7] |

| Boiling Point | 183.3°C @ 760 mmHg; ~65°C @ 20 mmHg[4][5] |

| Density | ~0.835 g/cm³[4] |

| Expected Yield | 75-85%[4] |

Analytical Confirmation:

-

¹H NMR: Should show characteristic peaks for the aldehyde proton (~9.5 ppm), the vinyl proton (~5.1 ppm), and the various methyl and methylene groups.

-

GC-MS: A primary peak corresponding to a mass-to-charge ratio (m/z) of 140.12.

-

FT-IR: Strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C=C stretch around 1670 cm⁻¹.

-

Purity Analysis: Purity of the final product can be quantified using reverse-phase HPLC.[8]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Self-condensation of isobutanal. 3. Inefficient phase-transfer. | 1. Extend reaction time and monitor by GC. 2. Ensure slow, controlled addition of reactants; check stirrer efficiency. 3. Use fresh, high-purity phase-transfer catalyst. |

| Significant Aldol Side Product | 1. Reactant addition was too fast. 2. Reaction temperature was too low, slowing the alkylation step. | 1. Repeat with a slower addition rate. 2. Ensure the internal temperature is maintained at 80°C. |

| Formation of Emulsion during Work-up | 1. Insufficient mixing during washing. 2. Presence of unreacted base. | 1. Add saturated NaCl solution (brine) and swirl gently. 2. Ensure the initial quench with water is sufficient to dilute the base. |

Conclusion

The synthesis of 2,2,5-trimethylhex-4-enal from isobutanal is effectively achieved through a phase-transfer catalyzed alkylation with 3,3-dimethyl-allyl chloride. This protocol successfully navigates the inherent reactivity of isobutanal, minimizing the formation of aldol condensation byproducts and leading to high yields of the desired product. The provided methodology, when followed with attention to procedural details and safety, offers a reliable and scalable route for researchers and drug development professionals.

References

-

2,2,5-Trimethylhex-4-enal - LookChem. LookChem. [Link]

-

2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem. National Center for Biotechnology Information. [Link]

-

2,2,5-trimethyl-4-hexenal - 1000-30-2, C9H16O - ChemSynthesis. ChemSynthesis. [Link]

-

Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Tic, W.J. (2016) Advances in Chemical Engineering and Science, 6, 456-469. [Link]

-

Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide - ResearchGate. ResearchGate. [Link]

-

2,2,5-Trimethylhex-4-enal - SIELC Technologies. SIELC Technologies. [Link]

-

The process of trimerisation starts with a reaction of two molecules of 2-methylbutanal... Tic, W.J. (2016) Advances in Chemical Engineering and Science, 6, 456-469. [Link]

-

The Tishchenko reaction and its modifications in organic synthesis. Törmäkangas, O. P., & Koskinen, A. M. P. Aaltodoc. [Link]

-

The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Royal Society of Chemistry. [Link]

-

Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide - SciRP.org. Scientific Research Publishing. [Link]

- Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.

Sources

- 1. CAS 1000-30-2: 2,2,5-Trimethyl-4-hexenal | CymitQuimica [cymitquimica.com]

- 2. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]

- 3. CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Google Patents [patents.google.com]

- 4. 2,2,5-Trimethylhex-4-enal|lookchem [lookchem.com]

- 5. 2,2,5-trimethylhex-4-enal | 1000-30-2 [chemicalbook.com]

- 6. 2,2,5-Trimethylhex-4-enal | C9H16O | CID 70467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2,2,5-Trimethylhex-4-enal | SIELC Technologies [sielc.com]

The Synthetic Versatility of 2,2,5-Trimethylhex-4-enal: A Guide to its Application in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Aldehyde

2,2,5-Trimethylhex-4-enal, a structurally distinct α,α-disubstituted unsaturated aldehyde, presents a compelling case for its broader application in the realm of organic synthesis. While it has found a niche in the fragrance industry for its fresh, green, and aldehydic notes, its synthetic potential remains significantly underexplored in publicly available literature. This guide aims to bridge this gap by providing a comprehensive overview of its reactivity and offering detailed application notes and protocols for its use in key organic transformations. For researchers, medicinal chemists, and professionals in drug development, this document will serve as a practical resource to harness the unique structural and electronic properties of this versatile building block.

The key structural features of 2,2,5-trimethylhex-4-enal, namely the gem-dimethyl group adjacent to the carbonyl and the trisubstituted alkene, impart distinct reactivity profiles. The steric hindrance around the aldehyde functionality can influence the stereochemical outcome of nucleophilic additions, while the electron-donating methyl groups on the double bond affect its reactivity in various cycloadditions and related transformations. This guide will delve into these aspects, providing a theoretical framework alongside practical, actionable protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 183.3 °C at 760 mmHg | |

| Flash Point | 57.5 °C | |

| Density | 0.835 g/cm³ |

Safety Profile: 2,2,5-Trimethylhex-4-enal is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications and Protocols

This section will explore the application of 2,2,5-trimethylhex-4-enal in several fundamental organic synthesis reactions. While specific literature examples for this exact substrate are limited, the following protocols are adapted from established procedures for structurally similar aldehydes, with expert commentary on expected outcomes and potential modifications.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the predictable formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide. The reaction is particularly valuable for its high degree of regioselectivity.

Causality and Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often the major product under salt-free conditions.

Workflow Diagram: Wittig Reaction

Caption: General workflow for the Wittig olefination of 2,2,5-trimethylhex-4-enal.

Experimental Protocol: Synthesis of 2,2,5-Trimethyl-1-vinylhex-4-ene (Adapted Protocol)

This protocol is adapted from standard Wittig procedures and may require optimization.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

2,2,5-Trimethylhex-4-enal

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF to form a slurry. Cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the slurry, maintaining the temperature below 5 °C. The color of the solution should turn a deep orange or yellow, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Aldehyde Addition: In a separate flame-dried flask, dissolve 2,2,5-trimethylhex-4-enal (1.0 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the ylide solution to the aldehyde solution via cannula, keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure diene. Triphenylphosphine oxide is a common byproduct and can be challenging to remove completely.

Expected Outcome and Considerations: The steric hindrance from the gem-dimethyl group on 2,2,5-trimethylhex-4-enal may slow the rate of reaction compared to unhindered aldehydes. Careful control of the reaction temperature is crucial to minimize side reactions. The choice of base and solvent can also influence the yield and stereoselectivity. For non-stabilized ylides, a higher proportion of the (Z)-isomer is generally expected.

Carbon-Carbon Bond Formation via Aldol Condensation

The aldol condensation is a powerful tool for forming carbon-carbon bonds, reacting an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl.

Causality and Mechanistic Insight: In a crossed aldol condensation, a ketone with α-hydrogens (like acetone) can be deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde that cannot enolize, such as 2,2,5-trimethylhex-4-enal. The resulting aldol adduct can then undergo base- or acid-catalyzed dehydration. Due to the lack of α-hydrogens, 2,2,5-trimethylhex-4-enal can only act as the electrophilic partner in this reaction.

Workflow Diagram: Aldol Condensation

Application Notes and Protocols for the Quantification of 2,2,5-Trimethylhex-4-enal

Introduction: Understanding the Analyte and the Analytical Challenge

2,2,5-Trimethylhex-4-enal is a volatile, unsaturated aldehyde with a characteristic fruity or floral odor, making it a significant compound in the flavor and fragrance industries.[1] Its quantification is crucial for quality control, stability studies, and safety assessments in various matrices, including consumer products, environmental samples, and biological systems. The presence of a reactive aldehyde group and a carbon-carbon double bond, combined with its volatility, presents a unique set of analytical challenges.[1][2] This guide provides detailed, field-proven protocols for the robust quantification of 2,2,5-trimethylhex-4-enal, leveraging both gas and liquid chromatography. We will delve into the causality behind the methodological choices to empower researchers to adapt and troubleshoot these methods effectively.

Chemical and Physical Properties of 2,2,5-Trimethylhex-4-enal

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| Boiling Point | 183.3 °C at 760 mmHg | [3] |

| Flash Point | 57.5 °C | [3] |

| Vapor Pressure | 0.777 mmHg at 25°C | [3] |

| LogP | 2.6 | [2] |

| Solubility | Increased solubility in organic solvents | [1] |

Strategic Approach to Quantification: GC-MS vs. HPLC

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2,2,5-trimethylhex-4-enal is dictated by the sample matrix, required sensitivity, and the presence of interfering compounds.[4]

-

GC-MS is generally the preferred method for volatile compounds like 2,2,5-trimethylhex-4-enal due to its high resolution and sensitivity.[4] Headspace sampling techniques are particularly well-suited to minimize sample preparation and matrix effects.

-

HPLC offers a robust alternative, especially for liquid samples where the analyte is less volatile or when derivatization is employed to enhance detection by UV or other detectors.[4]

This guide will provide detailed protocols for both approaches.

Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is ideal for the analysis of 2,2,5-trimethylhex-4-enal in liquid or solid matrices where the volatile aldehydes can be partitioned into the headspace for extraction. It is a solvent-free, sensitive, and easily automated technique.[5]

Rationale for Method Selection

HS-SPME is a powerful sample preparation technique for volatile organic compounds (VOCs).[6] It concentrates the analyte from the headspace onto a coated fiber, which is then directly desorbed into the GC inlet. This minimizes sample handling and reduces the risk of contamination. For a volatile compound like 2,2,5-trimethylhex-4-enal, this approach offers excellent sensitivity and is compatible with complex matrices.[7]

Experimental Workflow: HS-SPME-GC-MS

Caption: Workflow for HS-SPME-GC-MS analysis of 2,2,5-Trimethylhex-4-enal.

Detailed Protocol: HS-SPME-GC-MS

1. Sample Preparation a. Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard (e.g., 5 µL of a 10 µg/mL solution of d6-benzaldehyde in methanol). c. Immediately seal the vial with a PTFE-lined septum and aluminum cap.